N-(3,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(3,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of an appropriate hydrazide with a carboxylic acid or its derivative under dehydrating conditions.
Preparation of the Phenoxyacetamide Moiety: This involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with chloroacetic acid or its ester in the presence of a base to form the phenoxyacetamide intermediate.
Coupling with 3,5-Dimethoxybenzylamine: The final step involves coupling the phenoxyacetamide intermediate with 3,5-dimethoxybenzylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the phenyl rings.
Reduction: Reduction reactions could target the oxadiazole ring or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Research into its biological effects could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its efficacy in treating diseases or conditions that involve the pathways it affects.
Industry
Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism by which N-(3,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: shares similarities with other oxadiazole-containing compounds and benzylamine derivatives.
Other Oxadiazoles: Compounds like 3-phenyl-1,2,4-oxadiazole and its derivatives.
Benzylamine Derivatives: Compounds such as N-benzyl-2-phenoxyacetamide.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C25H23N3O5 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O5/c1-30-21-12-17(13-22(14-21)31-2)15-26-23(29)16-32-20-10-8-19(9-11-20)25-27-24(28-33-25)18-6-4-3-5-7-18/h3-14H,15-16H2,1-2H3,(H,26,29) |
InChI Key |
JWJMQRAYUDFZKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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